molecular formula C15H22N4O3 B15314551 Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B15314551
M. Wt: 306.36 g/mol
InChI Key: DJOJZJKEYMOUGG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a formylpyrazine moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The formylpyrazine moiety can interact with enzymes and receptors, potentially modulating their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-6-4-5-18(7-8-19)13-10-16-12(11-20)9-17-13/h9-11H,4-8H2,1-3H3

InChI Key

DJOJZJKEYMOUGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(N=C2)C=O

Origin of Product

United States

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